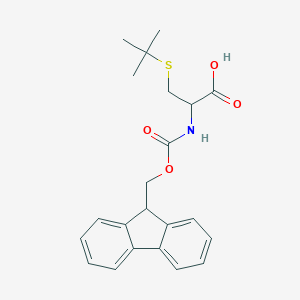

Fmoc-Cys(tBu)-OH

Beschreibung

Contextual Significance of Cysteine in Complex Peptide and Protein Architectures

Cysteine holds a unique and critical position among the proteinogenic amino acids due to the chemical properties of its side chain, which terminates in a sulfhydryl (thiol) group. creative-peptides.com This thiol group is highly reactive and is responsible for several of cysteine's essential functions in determining the structure and function of peptides and proteins.

The most prominent role of cysteine is its ability to form disulfide bonds. wikipedia.org Through an oxidation reaction, the thiol groups of two cysteine residues can be covalently linked to form a cystine residue. These disulfide bridges act as molecular staples, creating loops within a single polypeptide chain or linking multiple chains together. bbk.ac.uk This cross-linking is vital for stabilizing the three-dimensional tertiary and quaternary structures of many proteins, particularly those that are secreted into the oxidizing extracellular environment. wikipedia.org The resulting structural rigidity confers resistance to proteolysis and thermal denaturation. creative-peptides.comnih.gov

Beyond structural stabilization, cysteine residues are frequently found in the active sites of enzymes, where the nucleophilic nature of the thiol group is exploited for catalysis. bbk.ac.uk In cysteine proteases, for example, the cysteine residue is the central component of the catalytic site. bbk.ac.uk Furthermore, the sulfhydryl side-chain is an excellent ligand for metal ions, making cysteine a key component of metal-binding motifs such as zinc fingers, which are crucial for protein-DNA interactions and enzymatic functions. nih.gov The reversible oxidation of the thiol group also allows cysteine to participate in redox sensing and regulation, protecting cells from oxidative damage. bbk.ac.uknih.gov

Fundamental Role of Orthogonal Protecting Group Strategies in Contemporary Peptide Synthesis

The chemical synthesis of a peptide with a defined sequence requires the stepwise formation of amide (peptide) bonds between amino acids. This process is complicated by the fact that amino acids are bifunctional, containing both an amino group and a carboxylic acid group, and many also possess reactive side chains. To prevent unwanted side reactions, such as self-polymerization or side-chain modifications, a strategy of temporary chemical "protection" is employed. peptide.com

An orthogonal protecting group strategy is a sophisticated approach where multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. peptide.comnih.gov This allows for the selective deprotection of a particular functional group at a desired stage of the synthesis. nih.gov In the context of SPPS, the most common orthogonal scheme involves two main types of protecting groups: iris-biotech.deresearchgate.net

Temporary Nα-Protecting Groups: These protect the α-amino group of the incoming amino acid. This group must be removed after each coupling step to allow the next amino acid to be added to the growing peptide chain. iris-biotech.de

Permanent Side-Chain Protecting Groups: These protect reactive functional groups on the amino acid side chains. They must remain stable throughout the entire chain assembly process and are only removed at the end of the synthesis, typically during the final cleavage of the peptide from the solid support. iris-biotech.deresearchgate.net

The most widely used orthogonal strategy in modern SPPS is the Fmoc/tBu approach. nih.goviris-biotech.de In this system, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups, predominantly based on the tert-butyl (tBu) cation. nih.govresearchgate.net The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar solvent, conditions to which the tBu-based side-chain protectors are completely stable. luxembourg-bio.comaltabioscience.com Conversely, the side-chain groups are removed with a strong acid, such as trifluoroacetic acid (TFA), which does not affect the amide bonds of the peptide backbone. altabioscience.comiris-biotech.de This orthogonality is crucial for synthesizing complex, sensitive, or modified peptides with high fidelity and yield. nih.govnih.gov

Table 2: The Fmoc/tBu Orthogonal Protection Scheme

| Protected Group | Protecting Group | Deprotection Condition | Stability |

| Nα-Amino Group | Fmoc | 20% Piperidine in DMF (Mild Base) | Stable to acid |

| Side-Chain Thiol (Cys) | tBu | 95% TFA (Strong Acid) | Stable to base |

| Side-Chain Hydroxyl (Ser/Thr) | tBu | 95% TFA (Strong Acid) | Stable to base |

| Side-Chain Carboxyl (Asp/Glu) | OtBu | 95% TFA (Strong Acid) | Stable to base |

Overview of Nα-Fmoc-S-tert-Butyl-L-Cysteine as a Pivotal Building Block in Solid-Phase Peptide Synthesis Methodologies

Fmoc-Cys(tBu)-OH is an indispensable building block specifically designed for incorporating cysteine into peptides using the Fmoc/tBu orthogonal strategy. chemimpex.comnih.gov The compound features the two critical protecting groups that define this methodology:

The Nα-Fmoc group serves as the temporary protection for the amino terminus. It prevents the amino group from reacting during the coupling of the cysteine's carboxyl group to the growing peptide chain. After coupling, this Fmoc group is selectively removed with a mild base like piperidine, exposing a new free amine ready for the next coupling cycle. luxembourg-bio.com

The S-tert-butyl (tBu) group provides robust, "permanent" protection for the highly reactive side-chain thiol. nih.gov The tBu group is stable to the repeated basic treatments required for Fmoc removal, thus preventing the thiol from engaging in undesired side reactions, such as premature disulfide bond formation or alkylation, throughout the chain elongation process. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-13-9 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tert-butylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067436139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies Utilizing Nα Fmoc S Tert Butyl L Cysteine

Advancements in Fmoc/tert-Butyl Strategy for Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most widely used approach for SPPS, favored for its orthogonality, which allows for the selective removal of the temporary Nα-Fmoc protecting group without affecting the permanent, acid-labile side-chain protecting groups like the S-tert-butyl group. mdpi.comsemanticscholar.org This section delves into the specific application and behavior of Fmoc-Cys(tBu)-OH within this framework.

Mechanistic Understanding of N-alpha-Fmoc Deprotection Kinetics

The removal of the Nα-Fmoc group is a critical step in each cycle of peptide chain elongation in SPPS. The deprotection proceeds via a base-catalyzed β-elimination mechanism (E1cB). altabioscience.comluxembourg-bio.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). altabioscience.comresearchgate.net This is the rate-determining step, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct. altabioscience.comresearchgate.net

While the general mechanism is well-understood, the kinetics can be influenced by the specific amino acid residue. For sterically hindered amino acids, the rate of deprotection may be slower. Although specific kinetic data for this compound is not extensively documented in comparative studies, the stability of the S-tert-butyl group under standard deprotection conditions (e.g., 20% piperidine in DMF) is robust. However, prolonged exposure to basic conditions can be problematic for cysteine residues. A study investigating the racemization of various S-protected cysteine derivatives under extended piperidine treatment revealed that chiral integrity can be compromised over time.

| S-Protected Cysteine Derivative | % D-Cys Formation (after 4h in 20% Piperidine/DMF) |

| Cys(Trt) | 11.8% |

| Cys(Acm) | 9.4% |

| Cys(tBu) | 5.9% |

| Cys(StBu) | 36.0% |

| Data sourced from a study on racemization of esterified Cys derivatives. researchgate.net |

This data indicates that while the Cys(tBu) derivative is more resistant to base-catalyzed epimerization than several other common derivatives, the potential for this side reaction exists, underscoring the importance of using optimized and controlled deprotection times. researchgate.net

Incorporation Efficiency of Nα-Fmoc-S-tert-Butyl-L-Cysteine in Diverse Peptide Sequences

The efficiency of incorporation is therefore directly linked to the choice of coupling conditions. When optimal, racemization-suppressing coupling methods are employed, the incorporation of this compound proceeds with high efficiency, comparable to other standard amino acids. The bulky tert-butyl group does not typically present significant steric hindrance to the coupling reaction itself. However, challenges can arise in sequences prone to aggregation, where the efficiency of both deprotection and coupling steps for all residues can be compromised. researchgate.net

Optimization of Coupling Conditions for Nα-Fmoc-S-tert-Butyl-L-Cysteine Residues

The optimization of coupling conditions for cysteine residues is one of the most critical aspects of SPPS to ensure high purity and yield. Cysteine is particularly susceptible to racemization during the carboxyl group activation step, especially when strong bases are used. sigmaaldrich.comnih.govrsc.org

Standard coupling protocols that utilize uronium or phosphonium (B103445) salt activators like HBTU or HATU in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) are known to cause significant levels of racemization for Fmoc-Cys derivatives. sigmaaldrich.comnih.govresearchgate.net The mechanism involves the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes, leading to a loss of chiral purity. bachem.com

To mitigate this, the recommended strategy is to use coupling reagents that operate under more neutral or mildly acidic conditions. Carbodiimide-based activators, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are highly effective at suppressing racemization. semanticscholar.orgsigmaaldrich.combachem.com

| Coupling Method | Racemization Potential for Cysteine | Recommended Use |

| Uronium/Aminium Salts (e.g., HBTU, HATU) + DIPEA | High | Not recommended for Cysteine |

| Carbodiimides (e.g., DIC) + Additives (e.g., HOBt, Oxyma) | Low | Highly Recommended |

| Based on findings from multiple studies. sigmaaldrich.comnih.govresearchgate.netbachem.com |

Further optimization strategies include:

Avoiding Pre-activation: Pre-mixing the this compound with the activator and base before adding it to the resin can increase the time the activated species exists in solution, thereby increasing the risk of racemization. Direct, in-situ activation is preferred. researchgate.net

Choice of Base: If a base is required, weaker alternatives to DIPEA, such as 2,4,6-collidine, have been shown to reduce racemization levels. mesalabs.com

Temperature Control: For particularly sensitive sequences, performing the coupling at a reduced temperature can further minimize the risk of epimerization. nih.gov

Solution-Phase Approaches and Hybrid Synthetic Schemes

While SPPS is the dominant methodology for peptide synthesis, solution-phase peptide synthesis (LPPS) and hybrid approaches that combine solid-phase and solution-phase techniques remain crucial, particularly for large-scale production and the synthesis of complex peptides or peptide fragments.

Integration of Nα-Fmoc-S-tert-Butyl-L-Cysteine in Liquid-Phase Peptide Synthesis Protocols

In LPPS, peptide chains are elongated sequentially in a homogenous solution. The Fmoc/tBu strategy is also applicable in this context, where this compound can be readily integrated. A typical LPPS cycle involves the coupling of an N-Fmoc protected amino acid to the free N-terminus of a peptide ester in solution, followed by a purification step (often extraction or precipitation) to remove excess reagents. The Fmoc group is then removed with a base in solution to prepare the peptide for the next coupling cycle. rsc.org

Coupling in LPPS often utilizes the same reagents as SPPS, such as HATU/HOAt or HBTU/HOBt with a base like DIPEA. rsc.org While these conditions promote racemization for cysteine, the controlled environment of solution-phase synthesis allows for careful optimization of reagent stoichiometry, temperature, and reaction time to minimize this side reaction. After coupling, the Fmoc group is typically removed using a solution of a base, such as 1% DBU/piperidine in a suitable organic solvent like THF or DMF. rsc.org The purification after each step is more labor-intensive than the simple washing steps in SPPS, but LPPS can be advantageous for scaling up production.

Fragment Condensation Strategies Employing Nα-Fmoc-S-tert-Butyl-L-Cysteine Derivatives

Hybrid strategies, which involve the synthesis of protected peptide fragments on a solid support followed by their condensation in solution, are powerful methods for assembling large peptides and small proteins. springernature.compeptide.com A key requirement for this approach is the ability to cleave the protected peptide from the resin while keeping the side-chain protecting groups, such as the S-tert-butyl group of cysteine, intact.

For this purpose, highly acid-labile resins like the 2-chlorotrityl chloride (2-CTC) resin are ideal. ksyun.comuci.edu Protected peptide fragments can be synthesized on 2-CTC resin using standard Fmoc/tBu chemistry. The completed fragment can then be cleaved from the resin under very mild acidic conditions (e.g., 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM) that are not strong enough to remove the tBu-based side-chain protecting groups. mdpi.comksyun.commerckmillipore.com This yields a fully protected peptide acid, which can have this compound at its C-terminus.

However, a major challenge in fragment condensation is the high risk of epimerization of the C-terminal amino acid during its activation for coupling to the N-terminus of another fragment. documentsdelivered.comresearchgate.net This is particularly severe for C-terminal cysteine. nih.gov Recent advancements have shown that converting the C-terminal cysteine into a pseudoproline dipeptide structure prior to its attachment to the 2-CTC resin can effectively prevent epimerization during both the solid-phase synthesis and the subsequent solution-phase fragment condensation step. researchgate.netnih.gov While this approach modifies the residue for the synthesis, it provides a robust pathway for creating C-terminal cysteine peptide fragments for use in convergent synthesis strategies.

Green Chemistry Innovations in Nα-Fmoc-S-tert-Butyl-L-Cysteine Synthesis and Application

Development of Sustainable Solvent Systems for Fmoc-Cys(tBu) Coupling and Deprotection

A primary focus of greening the Fmoc/tBu strategy has been the replacement of conventional, hazardous solvents. rsc.org N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2) have long been the solvents of choice for both the coupling of Fmoc-amino acids like this compound and the subsequent Fmoc-deprotection step. rsc.orgresearchgate.net However, due to their toxicity profiles, there is a strong impetus to identify and validate safer, more sustainable alternatives. unife.it

Research has demonstrated that various greener solvents and solvent mixtures can effectively replace traditional ones. rsc.org Binary mixtures, in particular, have shown promise in matching the desirable properties of DMF, such as resin swelling and reagent solubility. chemrxiv.org For example, combinations of dimethyl sulfoxide (B87167) (DMSO) with tert-butyl acetate (B1210297) (BuOAc) have been investigated for their performance and safety profile. unifi.it Other eco-friendly solvents explored include anisole, γ-valerolactone, and PolarClean™. unifi.itnih.govnih.gov Aqueous SPPS, using a mixture of water and a green solvent like PolarClean™, represents a significant step forward, demonstrating that peptide synthesis can be performed under environmentally benign conditions. nih.gov The selection of an appropriate green solvent system requires careful evaluation of several factors, including the solubility of this compound and coupling reagents, resin swelling capabilities, and potential impacts on side reactions. chemrxiv.org

| Solvent/Mixture | Type | Key Characteristics & Research Findings | Reference |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Traditional | Standard solvent; effective but reprotoxic. | rsc.org |

| N-methylpyrrolidone (NMP) | Traditional | Commonly used; also classified as a substance of very high concern. | rsc.org |

| Dimethyl Sulfoxide (DMSO) / tert-Butyl Acetate (BuOAc) | Green Alternative | Considered a promising binary mixture for both performance and safety profile. | unifi.it |

| Anisole / DMSO | Green Alternative | Tested as a green mixture for Fmoc-cleavage reactions and coupling steps in flow chemistry. | chemrxiv.org |

| Water / PolarClean™ (4:1) | Green Alternative | Enables aqueous Fmoc/tBu SPPS with standard amino acids, improving resin swelling and reagent solubility. | nih.gov |

| γ-Valerolactone (GVL) | Green Alternative | Proposed as a green alternative to DMF for the Fmoc deprotection step. | nih.gov |

Reduction of Reagent Consumption and Waste Generation in Fmoc-Cys(tBu) Protocols

One innovative strategy to combat this is the "in situ Fmoc removal" protocol. peptide.com This approach eliminates the washing steps between the coupling of an Fmoc-amino acid and the subsequent Fmoc deprotection. researchgate.net Once the coupling reaction is complete, the deprotection reagent (e.g., piperidine or the greener alternative 4-methylpiperidine) is added directly to the same reaction vessel. peptide.comresearchgate.net This streamlined, 3-step cycle (coupling → in situ deprotection → washing) drastically reduces solvent consumption. Studies on model peptides have shown that this method can lower the Process Mass Intensity (PMI) and E-factor by approximately four times compared to standard SPPS. peptide.com

Another effective approach is the implementation of recycling schemes. The deprotection solution from one cycle can be reused for the initial deprotection step of the subsequent cycle. mdpi.com Similarly, the final solvent washes from one step can be repurposed as the initial washes for the next. This strategy has been shown to reduce DMF usage by 25–30% and deprotection reagent consumption by 50%, leading to considerable savings and waste reduction. mdpi.com Furthermore, the adoption of continuous flow chemistry offers a promising platform for minimizing reagent and solvent use by improving heat transfer and reducing reaction times in small-volume reactors. nih.gov

| Methodology | Principle | Reported Efficiency | Reference |

|---|---|---|---|

| In Situ Fmoc Removal | Eliminates washing steps between coupling and deprotection by adding the deprotection base directly to the coupling cocktail. | Reduces PMI and E-Factor by ~4-fold; saves up to 60% of solvent. | peptide.comresearchgate.net |

| Reagent & Solvent Recycling | The second deprotection solution of a cycle is used as the first in the next cycle; final washes are reused as initial washes. | Reduces DMF usage by 25-30% and deprotection reagent usage by 50%. | mdpi.com |

| Catalytic Protocols | Uses catalytic amounts of reagents for coupling and deprotection instead of large excesses. | Reduces reagent consumption and minimizes washing requirements. | nih.gov |

| Continuous Flow Chemistry | Reagents are pumped through a microreactor, enabling synthesis with smaller volumes of solvents and reagents. | Significantly reduces reaction time and reagent use. | nih.gov |

Advanced Protecting Group Chemistry for Cysteine Thiol Management

Regioselective Disulfide Bond Formation in Cysteine-Containing Peptides

The synthesis of peptides containing multiple disulfide bonds with a specific connectivity requires a strategy for regioselective disulfide bond formation. This is achieved by using a combination of orthogonal cysteine protecting groups that can be selectively removed in a stepwise manner.

A common strategy involves the use of an acid-labile group like Trt or Mmt in combination with the stable Acm group. For instance, a peptide can be synthesized with two Cys(Trt) residues and two Cys(Acm) residues. After chain assembly, the peptide is cleaved from the resin with TFA, which removes the Trt groups, leaving the Acm groups intact. The first disulfide bond can then be formed by oxidizing the free thiols. Subsequently, the Acm groups are removed using iodine to form the second disulfide bond.

The combination of Dpm and Mmt protection is also effective for the regioselective synthesis of peptides with two disulfide bridges. sigmaaldrich.commerckmillipore.com The highly acid-labile Mmt groups can be removed on-resin with dilute TFA, allowing for the formation of the first disulfide bond. The Dpm groups, being stable to these conditions, are then removed during the final, stronger TFA cleavage, and the second disulfide bond is subsequently formed. sigmaaldrich.com

Recently, a one-pot, on-resin method has been described using a combination of Trt and StBu protected cysteines. acs.org The first disulfide bond is formed between the S-Trt protected residues, and then a subsequent step facilitates the deprotection of the StBu group and the formation of the second disulfide bond. acs.org This highlights the expanding toolbox available to peptide chemists for the controlled and efficient synthesis of complex, multi-disulfide-containing peptides. The complexity of disulfide isomer mixtures increases significantly with the number of disulfide bonds; a peptide with six cysteine residues can theoretically form up to 15 different disulfide isomers. rsc.org Therefore, robust strategies for regioselective formation are critical. rsc.orgspringernature.comacs.org

Strategies for Differential Deprotection of Cysteine Thiol Groups

Differential deprotection is a key strategy that allows for the selective removal of specific thiol protecting groups while others remain intact, enabling the controlled and regioselective formation of disulfide bonds. bachem.com This is crucial for synthesizing peptides with multiple disulfide bridges where precise connectivity is essential for biological activity. bachem.com The choice of protecting groups is dictated by their orthogonality, meaning each group can be removed by a specific set of chemical conditions without affecting the others. iris-biotech.debiosynth.com

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), a variety of cysteine protecting groups with different labilities are employed. peptide.com These can be broadly categorized based on their cleavage conditions:

Acid-labile groups: These groups are removed by treatment with acids of varying strengths. A prominent example is the trityl (Trt) group, which is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. nih.gov Other acid-labile groups include 4-methoxytrityl (Mmt) and diphenylmethyl (Dpm), which can be removed under milder acidic conditions, allowing for selective deprotection on the resin.

Base-labile groups: While less common for thiol protection in standard Fmoc-SPPS due to the use of piperidine (B6355638) for Fmoc group removal, certain specialized protecting groups can be cleaved under basic conditions.

Reduction-labile groups: The tert-butylthio (StBu) group is a classic example of a protecting group that is stable to both acidic and basic conditions used in Fmoc-SPPS but can be selectively removed by reducing agents like thiols or phosphines. rsc.org

Oxidatively labile groups: Some protecting groups can be removed under oxidative conditions, often concurrently with disulfide bond formation. For instance, the acetamidomethyl (Acm) group can be removed by iodine, which also promotes the oxidation of the resulting free thiols to form a disulfide bridge. nih.gov

The S-tert-butyl group of Fmoc-Cys(tBu)-OH is notably stable to the standard TFA cleavage conditions used in Fmoc-SPPS. peptide.com This stability allows for the isolation of a fully protected peptide containing Cys(tBu) residues, which can then be subjected to specific deprotection and oxidation steps to form disulfide bonds post-synthesis. bohrium.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality |

| Trityl | Trt | TFA | Not orthogonal to final cleavage |

| 4-Methoxytrityl | Mmt | 1% TFA in DCM/TIS | Orthogonal to final cleavage |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate (B1210297) | Orthogonal to acid/base cleavage |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Orthogonal to acid/base cleavage |

| tert-Butyl | tBu | Strong acids (e.g., TFMSA), Hg(II) salts | Orthogonal to standard TFA cleavage |

Stepwise Disulfide Bridge Construction using Orthogonal Protecting Group Pairs

The synthesis of peptides with multiple, specific disulfide linkages necessitates a stepwise approach guided by the use of orthogonal protecting group pairs. rockefeller.edu This methodology ensures the correct pairing of cysteine residues by selectively deprotecting and oxidizing one pair at a time. The combination of different cysteine protecting groups, each with a unique removal chemistry, is the cornerstone of this strategy. bachem.comrsc.org

A common strategy for constructing two disulfide bridges involves the use of an acid-labile group in combination with an oxidatively or reductively labile group. For instance, a peptide can be synthesized with two cysteine residues protected with the acid-labile Trityl (Trt) group and two others with the Acetamidomethyl (Acm) group. rockefeller.edu

A typical workflow for stepwise disulfide bond formation is as follows:

Selective Deprotection of the First Pair: After solid-phase synthesis, the peptide is treated with a reagent that selectively removes the first type of protecting group. For example, if using a Cys(Mmt) and Cys(Acm) pair, the Mmt group can be selectively removed on-resin using dilute TFA, leaving the Acm group intact.

Formation of the First Disulfide Bridge: The newly exposed free thiols are then oxidized to form the first disulfide bond. This can be achieved using various on-resin oxidation methods.

Cleavage from Resin and Deprotection of Remaining Groups: The peptide is then cleaved from the solid support, which typically involves treatment with a strong acid like TFA. This step may also remove other acid-labile side-chain protecting groups.

Selective Deprotection of the Second Pair: The second pair of cysteine protecting groups (e.g., Acm) is then removed using specific conditions, such as treatment with iodine.

Formation of the Second Disulfide Bridge: The final disulfide bond is formed through the oxidation of the newly deprotected thiols.

The S-tert-butyl group from this compound is particularly useful in these strategies due to its high stability. peptide.com It can be paired with other protecting groups like Trt or Acm. For example, in a three-disulfide-bridge synthesis, one might use Cys(Trt), Cys(Acm), and Cys(tBu). The Trt groups would be removed during the initial TFA cleavage, allowing for the formation of the first disulfide bond. Subsequently, the Acm groups could be removed by iodine to form the second bridge. Finally, the highly stable tBu groups would be cleaved under specific, harsher conditions to form the third and final disulfide bond.

| Orthogonal Pair Example | Step 1: Deprotection/Oxidation | Step 2: Deprotection/Oxidation |

| Cys(Trt) & Cys(Acm) | TFA cleavage and air oxidation for Trt | Iodine for Acm |

| Cys(Mmt) & Cys(StBu) | Dilute TFA for Mmt, then oxidation | Reduction for StBu, then oxidation |

| Cys(Acm) & Cys(tBu) | Iodine for Acm, then oxidation | Strong acid/Hg(II) for tBu, then oxidation |

Deprotection Mechanisms and Optimized Cleavage Conditions for S-tert-Butyl Group

The robust nature of the S-tert-butyl (tBu) protecting group necessitates specific and optimized conditions for its removal. Unlike more labile groups, the tBu group is resistant to standard acidolytic cleavage with trifluoroacetic acid (TFA), making it a valuable tool for orthogonal protection strategies. peptide.com

Acidolytic Cleavage Protocols for S-tert-Butyl Protection

The cleavage of the S-tert-butyl group is typically achieved through strong acidolysis, often employing reagents more potent than the TFA used for standard peptide cleavage from the resin. researchgate.net The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable tert-butyl cation.

Commonly used strong acid cocktails for S-tBu deprotection include:

Trifluoromethanesulfonic acid (TFMSA): This strong acid, often used in a mixture with TFA and scavengers, can effectively cleave the S-tBu group. peptide.com

Trimethylsilyl bromide (TMSBr) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): These reagents, in combination with a soft nucleophile like thioanisole (B89551) in TFA, provide an efficient method for S-tBu removal. researchgate.netnih.gov A combination of 1M TMSBr-thioanisole/TFA in the presence of 1,2-ethanedithiol (B43112) has been shown to be effective. researchgate.net

Mercury(II) salts: Reagents like mercury(II) acetate or mercury(II) trifluoroacetate (B77799) in acidic media (e.g., aqueous acetic acid or TFA) can also facilitate the cleavage of the S-tBu group. researchgate.net The resulting mercury-sulfur complex is then treated with a thiol to regenerate the free cysteine.

Recent studies have also explored the use of electrophilic disulfides like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA to remove the tBu group. Near quantitative removal has been reported using 15 equivalents of DTNP in TFA. researchgate.net

Role of Scavengers in Suppressing Undesired Side Reactions During Thiol Deprotection

During acidolytic deprotection, the generated tert-butyl cation is a highly reactive electrophile that can lead to undesirable side reactions. peptide.com Specifically, it can re-alkylate nucleophilic side chains, with the thiol group of cysteine being a primary target, leading to the reformation of the S-tert-butylated cysteine. acs.org Other susceptible residues include tryptophan and methionine. researchgate.netpeptide.com

To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that efficiently trap the carbocations as they are formed. acs.org

Commonly used scavengers and their functions:

Triisopropylsilane (B1312306) (TIS): TIS is a very effective carbocation scavenger. nih.gov It reacts with the tert-butyl cation via hydride transfer to form the inert isobutane. nih.gov

Water: Water can act as a scavenger, reacting with the tert-butyl cation to form tert-butanol.

Thiols: Aliphatic thiols like 1,2-ethanedithiol (EDT) and aromatic thiols such as thiophenol and thioanisole are excellent scavengers. researchgate.netresearchgate.net They react with the tert-butyl cation to form stable thioethers. Thioanisole has also been shown to act as a catalyst in some deprotection reactions. sigmaaldrich.com

Phenol and Cresols: These compounds can also trap carbocations through electrophilic aromatic substitution. researchgate.net

The choice and concentration of scavengers are critical for efficient deprotection and minimizing side products. nih.gov For instance, a cocktail of TFA/water/TIS (95:2.5:2.5) is a widely used general-purpose cleavage mixture. researchgate.net However, for peptides containing multiple Cys(tBu) groups, increasing the concentration of thiol-based scavengers like EDT is often necessary to ensure complete deprotection and prevent re-alkylation. It's important to note that some scavengers, like TIS, can also act as reducing agents and may inadvertently remove other protecting groups or reduce disulfide bonds under certain conditions. nih.govresearchgate.net

| Scavenger | Mechanism of Action | Target Side Reaction |

| Triisopropylsilane (TIS) | Hydride donation to carbocation | t-Butylation of Cys, Trp, Met |

| 1,2-Ethanedithiol (EDT) | Nucleophilic trapping of carbocation | t-Butylation of Cys, Trp, Met |

| Thioanisole | Nucleophilic trapping of carbocation | t-Butylation of Cys, Trp, Met |

| Water | Nucleophilic trapping of carbocation | t-Butylation of Cys, Trp, Met |

Comparative Analysis of Reductive Deprotection Methods for Disulfide-Based Cysteine Protecting Groups

Disulfide-based protecting groups, such as tert-butylthio (StBu), represent another class of orthogonal protection for cysteine. rsc.org Unlike the acid-labile tBu group, these are removed under reductive conditions. This orthogonality is highly valuable for stepwise disulfide bond formation. rsc.org

The most common method for cleaving disulfide-based protecting groups is thiolysis, which involves treatment with an excess of a reducing agent.

Common reductive deprotection agents:

Dithiothreitol (DTT): DTT is a strong reducing agent widely used for cleaving disulfide bonds and removing disulfide-based protecting groups. chemistryviews.org

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is another powerful and versatile reducing agent. It is odorless and effective over a wider pH range compared to DTT. researchgate.net

Mercaptoethanol (BME): BME is also used for disulfide reduction, although it is volatile and has a strong odor.

Recently, new disulfide-based protecting groups like sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) have been developed as alternatives to StBu. chemistryviews.orgacs.org These groups are designed to be more readily cleaved by reducing agents like DTT, addressing the often sluggish removal of the StBu group. chemistryviews.orgresearchgate.net

Comparison of Reductive Deprotection Methods:

| Protecting Group | Reductive Agent | Typical Conditions | Advantages | Disadvantages |

| tert-Butylthio (StBu) | DTT, TCEP, Phosphines | Excess reagent, often for several hours | High stability to acid/base | Sluggish removal, potential for side reactions |

| sec-Isoamyl mercaptan (SIT) | DTT | Mild conditions, rapid removal | Efficient and clean deprotection | Newer, less established |

| 2-Methyloxolane-3-thiol (MOT) | DTT | Mild conditions, rapid removal | Efficient and clean deprotection | Newer, less established |

The key advantage of these reductive methods is their complete orthogonality to the acid- and base-labile protecting groups used in standard Fmoc-SPPS. This allows for the selective deprotection of Cys(StBu) or related groups on a fully assembled and protected peptide, either on-resin or in solution, without disturbing other protecting groups.

Advanced Applications of Nα Fmoc S Tert Butyl L Cysteine in Complex Peptide and Protein Research

Synthesis of Disulfide-Rich Peptides and Constrained Cyclic Structures

The tert-butyl (tBu) protecting group on the sulfur atom of cysteine is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for cleavage of many other side-chain protecting groups. nih.gov This orthogonality is crucial for the controlled formation of disulfide bonds.

Design and Synthesis of Peptides with Defined Intra- and Intermolecular Disulfide Connectivities

The synthesis of peptides with multiple disulfide bonds requires a strategic approach to ensure the correct pairing of cysteine residues. The use of Fmoc-Cys(tBu)-OH in combination with other cysteine derivatives bearing orthogonal protecting groups allows for the stepwise and regioselective formation of disulfide bridges. For instance, a peptide can be synthesized with some cysteines protected with the tBu group and others with a more labile group like trityl (Trt). The Trt groups can be selectively removed on-resin to form the first disulfide bond, followed by cleavage from the resin and subsequent removal of the tBu groups to form the second disulfide bond in solution. This strategy is instrumental in synthesizing complex peptides such as conotoxins and insulin, where precise disulfide connectivity is essential for biological activity. rsc.org

The stability of the S-tert-butyl group also allows for the synthesis of peptide fragments that can be later joined through native chemical ligation, a powerful technique for the synthesis of large proteins. peptide.com In this approach, a peptide fragment with a C-terminal thioester is reacted with another fragment containing an N-terminal cysteine. The use of this compound ensures that the cysteine thiol group remains protected during fragment synthesis and is only revealed when needed for ligation.

| Protecting Group Combination | Deprotection/Cleavage Conditions | Application |

| This compound & Fmoc-Cys(Trt)-OH | 1. Selective removal of Trt with mild acid (e.g., dilute TFA). 2. Cleavage from resin and removal of tBu with strong acid (e.g., TFA cocktail). | Stepwise formation of multiple disulfide bonds. |

| This compound & Fmoc-Cys(Acm)-OH | 1. Cleavage from resin with TFA (both tBu and Acm are stable). 2. Selective removal of Acm with iodine or silver salts. 3. Removal of tBu with reducing agents. | Orthogonal protection for complex disulfide patterns. |

Production of Macrocyclic Peptides and Their Structural Conformations

Macrocyclic peptides often exhibit enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. This compound is a key reagent in the synthesis of these structures. Cyclization can be achieved through the formation of a disulfide bond between two cysteine residues within the peptide chain. The linear peptide is first synthesized using SPPS, incorporating this compound at the desired positions. After cleavage from the resin, the peptide is subjected to conditions that remove the tBu protecting groups and promote oxidation to form the disulfide bridge, resulting in a cyclic peptide.

Bioconjugation and Site-Specific Functionalization Methodologies

The unique reactivity of the cysteine thiol group makes it an ideal handle for the site-specific modification of peptides and proteins. This compound allows for the introduction of a protected cysteine at any desired position in a peptide sequence.

Enabling Peptide Attachment to Other Biomolecules for Targeted Systems

Following the synthesis and purification of a peptide containing a Cys(tBu) residue, the tBu group can be removed to reveal a free thiol. This thiol can then be chemoselectively reacted with a variety of functional groups on other molecules, such as maleimides on proteins or activated esters on small molecules. This approach is widely used to create peptide conjugates for various applications, including:

Targeted drug delivery: Peptides that bind to specific cell surface receptors can be conjugated to drugs or imaging agents to deliver them to a specific tissue or cell type.

Vaccine development: Peptides representing epitopes of pathogenic proteins can be conjugated to carrier proteins to enhance their immunogenicity.

Diagnostic tools: Peptides can be attached to surfaces or nanoparticles for use in biosensors and other diagnostic assays.

The stability of the tBu group during SPPS and purification ensures that the thiol is available for conjugation at the appropriate stage of the synthetic process. nih.gov

Synthesis of Peptide-DNA Conjugates and Their Applications

Peptide-DNA conjugates are hybrid molecules that combine the biological functions of peptides with the genetic information and structural properties of DNA. These conjugates have applications in gene delivery, diagnostics, and nanotechnology. The synthesis of peptide-DNA conjugates can be achieved by incorporating a cysteine residue into the peptide using this compound. After deprotection of the cysteine, the free thiol can be reacted with a modified oligonucleotide containing a thiol-reactive group, such as a maleimide (B117702) or an iodoacetamide.

The use of this compound is compatible with the conditions used for both peptide and oligonucleotide synthesis, making it a suitable building block for the construction of these complex biomolecules. acs.orgnih.gov

Engineering of Peptides and Proteins Through Cysteine Incorporation

The introduction of cysteine residues at specific sites in a peptide or protein sequence can be used to engineer new properties and functions. This compound is the standard reagent for incorporating cysteine into synthetic peptides for this purpose. Some examples of peptide and protein engineering enabled by cysteine incorporation include:

Introduction of new structural constraints: As discussed previously, disulfide bonds can be introduced to create cyclic peptides or to stabilize protein folds.

Site-specific labeling: Cysteine residues can be used for the site-specific attachment of fluorescent dyes, spin labels, or other biophysical probes to study peptide and protein structure and dynamics.

Modulation of biological activity: The introduction or removal of a cysteine residue can alter the biological activity of a peptide or protein by affecting its structure, stability, or interaction with other molecules.

The ability to precisely control the location of cysteine incorporation using this compound is a powerful tool for peptide and protein design. nih.gov

Design of Peptides with Enhanced Stability and Biological Activity

The incorporation of Nα-Fmoc-S-tert-Butyl-L-Cysteine, this compound, into peptide sequences is a strategic choice aimed at ensuring the chemical integrity of the final product, which is fundamental to its stability and biological activity. The primary role of the S-tert-butyl (tBu) group is to provide robust protection for the highly reactive thiol side chain of cysteine during the iterative steps of Fmoc solid-phase peptide synthesis (SPPS). chemimpex.comrsc.org

The thiol group of cysteine is susceptible to a variety of undesirable side reactions, including oxidation, which can lead to unintended disulfide bond formation, and alkylation. rsc.orgresearchgate.net By effectively masking the thiol, the tBu group prevents these reactions, ensuring that the cysteine residue remains intact throughout chain assembly. This protection is crucial for synthesizing complex peptides, especially those containing multiple cysteine residues where controlled, regioselective disulfide bond formation is required post-synthesis to achieve the correct three-dimensional structure. nih.gov

Furthermore, the unique cleavage requirements of the tBu group contribute to its utility in designing peptides with specific functionalities. Unlike the commonly used trityl (Trt) group, which is labile in standard trifluoroacetic acid (TFA) cocktails, the tBu group is stable under these conditions. peptide.com Its removal requires harsher acidic conditions or specific reagents like mercury(II) acetate (B1210297) or a combination of TFA and dimethyl sulfoxide (B87167) (DMSO). peptide.com This orthogonality allows for selective deprotection strategies. For instance, a peptide can be synthesized with some cysteines protected by Trt and others by tBu. The Trt groups can be removed and the corresponding disulfide bonds formed, leaving the Cys(tBu) residues protected. These can then be deprotected in a subsequent step to form a second set of disulfide bonds, enabling the synthesis of complex, multi-bridged peptides with defined topologies that often exhibit enhanced stability and specific biological activities. nih.gov

The table below summarizes the properties of the S-tBu protecting group in the context of peptide synthesis.

| Property | Description | Implication for Stability & Activity |

| Chemical Inertness | The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during SPPS. | Prevents side reactions, ensuring the integrity of the cysteine residue throughout synthesis. |

| Acid Stability | Stable to standard TFA cleavage cocktails used for removing other side-chain protecting groups (e.g., Boc, Trt). peptide.com | Allows for orthogonal deprotection strategies, enabling the synthesis of complex peptides with specific disulfide bond patterns. |

| Cleavage Conditions | Requires specific and harsher conditions for removal (e.g., Hg(OAc)₂, TMSBr, or TFA/DMSO). tandfonline.com | Provides an additional level of control in complex syntheses, crucial for achieving the correct peptide fold and function. |

| Contribution to Purity | By minimizing side reactions, its use leads to higher purity of the crude peptide. | Facilitates purification and ensures the isolation of the biologically active form of the peptide. |

Synthesis of N-Methylated Cysteine-Containing Peptide Analogs

This compound serves as a critical precursor in the synthesis of N-methylated cysteine building blocks, which are valuable for creating peptide analogs with modified properties. N-methylation of the peptide backbone can increase resistance to enzymatic degradation, enhance cell permeability, and modulate conformation, thereby fine-tuning the biological activity of a peptide. However, the synthesis of N-methylated cysteine derivatives presents challenges, including low yields and the risk of deprotecting the sulfhydryl group.

A highly efficient method for producing Fmoc-N-Me-Cys(StBu)-OH has been developed utilizing a related starting material, Fmoc-Cys(StBu)-OH, which shares the principle of a stable, electronically neutral sulfur protecting group. The principles of this synthesis are directly relevant to the use of this compound. The process involves the formation of an oxazolidinone precursor, followed by reduction to yield the N-methylated product with high efficiency. The stability of the S-tert-butyl group is paramount to the success of this multi-step synthesis.

The key steps, adapted from a published high-yield synthesis, are outlined below.

| Step | Reaction | Reagents & Conditions | Key Finding |

| 1. Cyclization | Formation of an oxazolidinone precursor from the Fmoc-Cys(SR)-OH starting material (where R can be tBu or StBu). | p-formaldehyde, camphorsulfonic acid, reflux in benzene. | This cyclization proceeds efficiently, setting the stage for N-methylation. |

| 2. Ring Opening & Iminium Ion Formation | The oxazolidinone ring is opened, and an iminium ion is generated. | Not explicitly detailed in simplified scheme but is a standard part of the mechanism. | This intermediate is the direct precursor to the N-methylated amine. |

| 3. Reduction | The iminium ion is reduced to form the N-methyl group. | Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA). | This reduction step is highly efficient, leading to the desired N-methylated product. |

This synthetic route underscores the importance of the sulfhydryl protecting group. The use of an electronically neutral and stable group like tert-butylthio (StBu) was found to be crucial for the high yield of the oxazolidinone procedure. This finding suggests that the similar electronic properties of the tert-butyl (tBu) group make this compound an equally suitable, if not analogous, starting point for such transformations. The resulting Fmoc-N-Me-Cys(tBu)-OH can then be directly incorporated into peptides using standard Fmoc-SPPS protocols.

Contributions to Native Chemical Ligation and Thioester-Based Protein Synthesis

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. A significant challenge in this field has been the synthesis of peptide thioesters using the popular Fmoc-SPPS methodology, as the thioester linkage is often unstable to the basic conditions (piperidine) required for Fmoc group removal.

This compound plays a vital role in strategies designed to overcome this limitation, primarily through its use as an orthogonally protected building block. In the context of NCL and thioester synthesis, the choice of protecting group for the cysteine thiol is critical. The tBu group is part of a set of protecting groups that allow for selective, stepwise deprotection, which is essential for complex protein synthesis involving multiple ligation or cyclization steps. nih.gov

The key contribution of this compound stems from the unique stability of the tBu group. It is stable not only to the piperidine (B6355638) used in Fmoc-SPPS but also to the relatively mild acidic conditions that cleave highly acid-labile groups like trityl (Trt) or 4-methoxytrityl (Mmt). peptide.com This allows for synthetic schemes where, for example, a peptide is assembled with an N-terminal Cys(Mmt) and an internal Cys(tBu). The Mmt group can be selectively removed on-resin to expose the N-terminal cysteine for a ligation reaction, while the internal Cys(tBu) remains protected. The tBu group is only removed during the final, harsh acid cleavage from the resin. peptide.com

This orthogonality is crucial for synthesizing proteins with multiple disulfide bonds or for performing sequential ligations. The table below compares the properties of the tBu group with other common cysteine protecting groups used in Fmoc-based NCL strategies.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Use in NCL Context |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA), Standard TFA cleavage | Acm, tBu, StBu | Commonly used for N-terminal Cys; removed during final cleavage or selectively on resin. |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂) | Trt, tBu | Stable to acid; used for protecting internal Cys residues that will form disulfide bonds after ligation. |

| tert-Butyl | tBu | Strong acid (TFA/DMSO, TMSBr) or Hg(OAc)₂ tandfonline.com | Trt, Mmt, Acm | Protects internal Cys residues during ligation; stable to standard cleavage, allowing for post-ligation/purification deprotection and disulfide formation. |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Trt, Acm, tBu | Stable to acid; allows for on-resin deprotection under reductive conditions to perform on-resin cyclization or modification. |

Mechanistic Studies of Side Reactions and Mitigation Strategies in Fmoc Cys Tbu Peptide Chemistry

Investigation of Racemization Events Associated with Cysteine Residues

Cysteine is particularly susceptible to racemization during peptide synthesis due to the relative acidity of its α-proton, which can be abstracted under basic conditions, leading to enolization and subsequent epimerization. This is a significant concern, especially when cysteine is located at the C-terminus or when using base-sensitive coupling reagents.

Factors Influencing α-Carbon Epimerization During Coupling Reactions

The propensity of cysteine to racemize during coupling reactions is influenced by several factors, including the choice of coupling reagents, the presence of bases, the reaction temperature, the S-protecting group, and the resin used.

Coupling Reagents and Bases: Base-mediated coupling methods, such as those employing HBTU/DIPEA, are known to exacerbate racemization sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The use of microwave heating and pre-activation protocols can further increase the extent of epimerization sigmaaldrich.comsigmaaldrich.comgoogle.com. Conversely, coupling under acidic or neutral conditions using preformed symmetrical anhydrides, OPfp esters, or reagents like DIPCDI/HOBt or DIPCDI/Oxyma can significantly suppress racemization sigmaaldrich.comsigmaaldrich.com. Additives such as Oxyma, HOAt, or the use of reagents like COMU, TCFH with NMI, EDC·HCl/Oxyma with ball milling, or T₃P have been shown to minimize epimerization mdpi.comluxembourg-bio.comrsc.org. Ynamide coupling reagents, being less basic, also help in suppressing base-induced racemization mdpi.com.

S-Protecting Groups: The nature of the S-protecting group plays a critical role in modulating racemization. Generally, more sterically hindered groups offer better protection against epimerization. Comparative studies have shown that Fmoc-Cys(Thp)-OH (tetrahydropyranyl) exhibits significantly lower racemization levels (e.g., 0.74%) during DIPCDI/Oxyma Pure coupling compared to Fmoc-Cys(Trt)-OH (3.3%) and Fmoc-Cys(Dpm)-OH (6.8%) sigmaaldrich.comsigmaaldrich.com. The Dpm (2,4-dimethoxybenzyl) group has also demonstrated attenuated racemization compared to Trt researchgate.net.

Resin Type: The choice of resin can also influence racemization. Trityl-type resins, such as 2-chlorotrityl resin, are often recommended as they tend to reduce side reactions involving C-terminal cysteine sigmaaldrich.comsigmaaldrich.com.

Table 1: Racemization Levels of Cysteine Derivatives During Coupling

| Amino Acid Derivative | Coupling Reagent/Conditions | Racemization (%) | Reference |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | HBTU/DIPEA (base-mediated) | Higher | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | Coupling without base | Negligible | sigmaaldrich.comsigmaaldrich.com |

Impact of C-Terminal Cysteine Residues on Racemization during Fmoc Removal

The repetitive use of basic reagents, most commonly piperidine (B6355638), for Fmoc group removal during SPPS can induce racemization, particularly in C-terminal cysteine residues anchored to the resin nih.govscite.aicsic.es. This is because the base can abstract the α-proton, leading to epimerization.

Deprotection Reagents and Resins: The use of piperidine for Fmoc removal is a primary driver of C-terminal cysteine racemization nih.govscite.aicsic.es. Employing alternative deprotection reagents, such as piperazine (B1678402), has been shown to cause less racemization of resin-bound C-terminal cysteine compared to piperidine researchgate.net. Furthermore, the choice of resin can mitigate this issue; trityl-type resins are generally less prone to this problem than others scite.ai. Studies indicate that using Fmoc-Cys(Thp)-OH with piperidine on Wang resins results in significantly lower racemization compared to Fmoc-Cys(Trt)-OH under prolonged piperidine treatments sigmaaldrich.comsigmaaldrich.comresearchgate.net.

Table 2: C-terminal Cysteine Racemization During Fmoc Removal

| C-terminal Cys Derivative | Fmoc Removal Reagent | Resin Type | Conditions/Time | Racemization (%) | Reference |

| Cys(Trt) | 20% Piperidine/DMF | Trt-type resin | Prolonged | Higher | nih.govscite.ai |

| Cys(Thp) | 20% Piperidine/DMF | Wang resin | Prolonged | Lower | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Cys(Trt) | 20% Piperidine/DMF | Wang resin | Prolonged | Higher | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Cys (resin-bound) | Piperidine | Resin-bound | Repetitive | Significant | nih.govscite.aicsic.es |

| Cys (resin-bound) | Piperazine | Resin-bound | Repetitive | Little | researchgate.net |

Analysis of β-Elimination and Adduct Formation Side Pathways

The basic conditions used in Fmoc SPPS can lead to β-elimination from protected cysteine residues, followed by nucleophilic addition, most commonly by piperidine, forming undesired by-products.

Formation of 3-(1-piperidinyl)alanine By-products and Their Prevention

A significant side reaction involving cysteine, particularly at the C-terminus, is the formation of 3-(1-piperidinyl)alanine csic.esresearchgate.netrsc.orgpeptide.comiris-biotech.deiris-biotech.de. This occurs through a mechanism involving base-catalyzed β-elimination of the protected thiol group, generating a dehydroalanine (B155165) intermediate. This highly reactive intermediate is then susceptible to nucleophilic attack by piperidine, the common reagent for Fmoc deprotection csic.esresearchgate.netrsc.orgpeptide.comiris-biotech.deiris-biotech.de.

Prevention Strategies:

Protecting Groups: Utilizing sterically bulky S-protecting groups can minimize this side reaction. The trityl (Trt) group is often employed to reduce, though not eliminate, the formation of 3-(1-piperidinyl)alanine peptide.comiris-biotech.deiris-biotech.de. However, the tetrahydropyranyl (Thp) protecting group has demonstrated superior performance, leading to significantly lower levels of this by-product compared to Trt, Dpm, Acm, and StBu, especially when used with C-terminal cysteine residues on Wang resins during prolonged piperidine treatments sigmaaldrich.comsigmaaldrich.comresearchgate.net. The Mmt and Thp protecting groups, in conjunction with optimized deprotection reagents like 4-methylpiperidine, also help in minimizing this side reaction csic.es.

Table 3: Formation of 3-(1-piperidinyl)alanine

| Cys Protecting Group | Fmoc Removal Reagent | Resin Type | Side Product Formation (%) | Reference |

| Trt | Piperidine | Wang resin | Higher | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Thp | Piperidine | Wang resin | Lower | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Trt | Piperidine | Various | Observed | csic.esrsc.orgpeptide.comiris-biotech.deiris-biotech.de |

| Thp | Piperidine | Various | Minimized | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

Strategies for Minimizing β-Elimination of C-terminal Cysteine Residues

β-elimination is a base-induced side reaction where the protected thiol group is eliminated, forming a dehydroalanine residue ug.edu.pl. This is particularly problematic for C-terminal cysteine residues when using strong bases like piperidine for Fmoc removal csic.esug.edu.pl.

Mitigation Approaches:

Protecting Groups: The choice of S-protecting group is crucial. Bulky groups like trityl (Trt) can offer some protection peptide.comiris-biotech.deiris-biotech.de. However, the tetrahydropyranyl (Thp) group has been shown to be more effective in minimizing β-elimination compared to Trt, Dpm, Acm, and StBu sigmaaldrich.comsigmaaldrich.comresearchgate.net. Mmt and Thp are also recommended protecting groups csic.es.

Deprotection Conditions: While piperidine is commonly used, alternative reagents like piperazine can lead to reduced side reactions, including β-elimination researchgate.net. Optimizing the concentration and duration of piperidine treatment is also important.

Resin Choice: Employing trityl-type resins can help reduce these issues for C-terminal cysteine sigmaaldrich.comsigmaaldrich.com.

Table 4: Minimization of β-Elimination

| Cys Protecting Group | Fmoc Removal Reagent | Resin Type | β-Elimination | Reference |

| Trt | Piperidine | Wang resin | Higher | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Thp | Piperidine | Wang resin | Lower | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Trt | Piperidine | Various | Observed | ug.edu.pl |

| Thp | Piperidine | Various | Minimized | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

Control of Thiol Oxidation and Other Undesired Reactivities

The thiol group of cysteine is highly reactive and prone to oxidation, leading to the formation of disulfide bonds. While this is often a desired outcome for creating cyclic peptides or stabilizing protein structures, uncontrolled oxidation can be a source of undesired by-products.

Other Undesired Reactivities:

Alkylation: The nucleophilic thiol can be susceptible to alkylation rsc.orgug.edu.pl.

Reaction with Carbocations: During acidic deprotection steps, carbocations can be generated, which may react with the cysteine thiol ug.edu.pl.

Reattachment to Resin: Resin-bound carbocations formed during acidolytic cleavage can react with cysteine residues, whether protected or unprotected ug.edu.pl.

Scavengers: To mitigate side reactions during cleavage, particularly those involving carbocations and oxidation, scavengers such as triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), anisole, and DMSO are commonly included in cleavage cocktails sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. These scavengers help to quench reactive species and maintain the reduced state of the thiol.

The selection of appropriate S-protecting groups and careful control over reaction conditions, including the use of scavengers during cleavage, are essential for managing the reactivity of cysteine residues and achieving successful peptide synthesis.

Compound List

Fmoc-Cys(tBu)-OH

Methodologies for Preventing Oxidation of Free Thiol Groups During Synthesis and Storage

The thiol group (-SH) of cysteine is highly prone to oxidation, readily forming disulfide bonds (S-S) either intramolecularly or intermolecularly. This oxidation can occur during synthesis, particularly if the thiol is exposed, or during storage of the final peptide. While the tert-butyl (tBu) group in this compound protects the thiol during the coupling and deprotection cycles of Fmoc-SPPS, strategies are still needed to maintain the reduced state of the thiol, especially after deprotection or during storage.

Inert Atmosphere and Fresh Reagents: Maintaining an inert atmosphere (e.g., nitrogen or argon) during synthesis and storage is crucial to minimize exposure to atmospheric oxygen, which drives thiol oxidation mdpi.com. Using freshly prepared solutions and avoiding prolonged exposure of sensitive amino acids like cysteine to air is also recommended mdpi.com.

Scavengers During Cleavage: During the final cleavage from the resin using trifluoroacetic acid (TFA), scavengers are essential to prevent side reactions, including the reduction of any disulfide bonds that may have formed or to keep cysteine in its reduced state acs.orgsigmaaldrich.com. Ethanedithiol (EDT) is often included in cleavage cocktails for this purpose, as it can act as a reducing agent and a scavenger for cations sigmaaldrich.comsigmaaldrich.comnih.gov. Triisopropylsilane (TIS) is another common scavenger that can trap cations and also assist in the removal of protecting groups, potentially influencing the redox state of thiols acs.orgnih.gov.

Storage Conditions: Peptides containing free thiols should ideally be stored under an inert atmosphere at low temperatures (e.g., 4°C) to prevent oxidation sigmaaldrich.com.

Efficacy of Scavengers in Suppressing Acid-Catalyzed Side Reactions

Acid-catalyzed side reactions are a significant concern during the final cleavage of peptides from the resin using TFA. The tBu protecting groups, when cleaved, release tBu cations, which can alkylate sensitive amino acid residues like cysteine, tryptophan, and methionine acs.orgnih.govsigmaaldrich.comacs.orgthermofisher.com. Scavengers are nucleophilic reagents added to the TFA cleavage mixture to trap these reactive cations, thereby preventing their unwanted reaction with the peptide acs.orgthermofisher.com.

Mechanism of Scavenging: Scavengers, such as triisopropylsilane (TIS), ethanedithiol (EDT), thioanisole (B89551), and water, work by reacting with the cations generated during deprotection, forming stable adducts and preventing alkylation of the peptide acs.orgsigmaaldrich.comnih.govthermofisher.com. For instance, TIS can trap tBu cations, while EDT can scavenge various cations and also help maintain cysteine in a reduced state acs.orgsigmaaldrich.comnih.gov.

Efficacy of Common Scavengers:

TIS (Triisopropylsilane): Effective at trapping cations like tBu and Trt, and can also act as a reducing agent for certain cysteine protecting groups acs.orgnih.gov.

EDT (1,2-Ethanedithiol): A potent scavenger of t-butyl cations and also assists in the removal of trityl groups from cysteine. It is particularly effective in preventing acid-catalyzed oxidation of tryptophan residues and helps keep cysteine in a reduced state sigmaaldrich.comsigmaaldrich.comnih.gov.

Thioanisole: Used as a scavenger, particularly for cations derived from arginine protecting groups like Pmc or Pbf, and can also accelerate the deprotection of Arg(Pmc) thermofisher.comthermofisher.com.

Water: Often included in cleavage cocktails, water can help trap cations and reduce the reactivity of TFA sigmaaldrich.comthermofisher.com.

Optimized Cleavage Cocktails: Research has shown that specific combinations of scavengers can significantly improve peptide purity by minimizing side reactions. For example, Reagent K (TFA/water/phenol/thioanisole/EDT) is noted for its broad efficacy in inhibiting side reactions nih.gov. Studies also indicate that mixtures containing TIS, thioanisole, and dimethyl sulfide (B99878) (DMS) can be beneficial, and that a two-step cleavage process might further optimize results acs.org. The optimal scavenger mixture often depends on the specific amino acid composition of the peptide sigmaaldrich.comthermofisher.com.

Aspartimide Formation and Its Implications for Peptide Integrity in Fmoc-Cys(tBu) Protocols

Aspartimide formation is a common and problematic side reaction in Fmoc-SPPS, particularly affecting aspartic acid (Asp) residues rsc.orgresearchgate.netnih.govchempep.comsemanticscholar.orgiris-biotech.depeptide.comiris-biotech.denih.gov. This reaction involves the intramolecular cyclization of the aspartyl side chain, leading to the formation of a cyclic imide (aspartimide). This cyclic intermediate can then be opened by nucleophiles, such as piperidine (used for Fmoc deprotection) or water, resulting in a mixture of α- and β-aspartyl peptides, and importantly, epimerization (racemization) of the aspartic acid residue rsc.orgresearchgate.netnih.govchempep.comsemanticscholar.orgiris-biotech.depeptide.comiris-biotech.denih.gov.

Mechanism and Sequence Dependence: Aspartimide formation is primarily base-catalyzed, occurring during the Fmoc deprotection step when piperidine or other bases are used rsc.orgnih.goviris-biotech.depeptide.comnih.gov. It can also be influenced by acid-catalyzed conditions during cleavage rsc.orgiris-biotech.de. The propensity for aspartimide formation is highly sequence-dependent, with motifs like Asp-Gly, Asp-Asp, Asp-Asn, and Asp-Cys being particularly susceptible semanticscholar.orgiris-biotech.depeptide.comiris-biotech.de.

Mitigation Strategies:

Modified Fmoc Deprotection Conditions: Adding acidic modifiers to the piperidine deprotection solution can suppress aspartimide formation. For example, adding hydroxybenzotriazole (B1436442) (HOBt), Oxyma Pure, or formic acid (FA) to the piperidine solution has been shown to significantly reduce aspartimide levels rsc.orgnih.govsemanticscholar.orgpeptide.combiotage.comresearchgate.net. Using weaker bases like piperazine, sometimes in combination with HOBt, can also be beneficial rsc.orgbiotage.comresearchgate.net.

Sterically Hindered Aspartate Protecting Groups: Employing aspartate derivatives with bulkier side-chain protecting groups, such as OEpe or OMpe, can sterically hinder the formation of the aspartimide ring researchgate.netsemanticscholar.orgbiotage.comresearchgate.netmdpi.comacs.org.

Backbone Amide Protection: Protecting the amide nitrogen of the amino acid preceding aspartic acid, for instance, using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, can completely prevent aspartimide formation peptide.combiotage.comresearchgate.net.

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides immediately before an aspartimide-prone Asp residue can also help block aspartimide formation nih.govpeptide.com.

While this compound is a standard building block, understanding and implementing these strategies are crucial for successfully synthesizing cysteine-containing peptides with high purity and yield.

Analytical and Characterization Methodologies for Research and Process Control

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating Fmoc-Cys(tBu)-OH from impurities and monitoring the progress of peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and other Fmoc-protected amino acids. tcichemicals.comsterlingpharmasolutions.comavantorsciences.com Reverse-phase HPLC (RP-HPLC) is the most common modality, where the compound is separated based on its hydrophobicity. thermofisher.com

A typical RP-HPLC method involves a C18 column and a gradient elution system. nih.govgoogle.com The mobile phase usually consists of an aqueous component (Solvent A), often water with 0.1% trifluoroacetic acid (TFA), and an organic component (Solvent B), typically acetonitrile (B52724) with 0.1% TFA. nih.govgoogle.com The gradient starts with a low percentage of the organic solvent, which is gradually increased to elute compounds of increasing hydrophobicity. nih.gov Detection is commonly performed using UV absorbance at wavelengths such as 220 nm or by monitoring the characteristic absorbance of the Fmoc group. google.comekb.eg

The purity of this compound is determined by integrating the peak areas in the chromatogram. A high-purity sample will exhibit a single major peak corresponding to the compound. nih.gov HPLC is also instrumental in monitoring the progress of coupling and deprotection steps during solid-phase peptide synthesis (SPPS), ensuring that each step proceeds to completion. sterlingpharmasolutions.comknauer.net

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | C18, Octadecylsilane bonded silica | nih.govgoogle.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govgoogle.com |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | nih.govgoogle.com |

| Elution | Gradient | nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | google.com |

| Detection | UV at 220 nm | google.com |

| Purity Specification | ≥98.0% | avantorsciences.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a powerful tool for both molecular characterization and purity assessment of this compound and related peptide intermediates. waters.comnih.gov This technique is crucial for confirming the identity of the main product and identifying any impurities. waters.comalmacgroup.com

In an LC-MS analysis, the sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used technique to generate ions from the peptide molecules. nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, allowing for the determination of the molecular weight of the compound. ekb.eg For this compound, the expected molecular weight is 399.51 g/mol . thermofisher.com

LC-MS is particularly valuable for identifying co-eluting impurities that may not be resolved by HPLC with UV detection alone. almacgroup.com It can detect byproducts from the synthesis, such as deletion sequences or incompletely deprotected amino acids. almacgroup.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confident identification of the compound and its impurities. mdpi.comnih.gov

Spectroscopic and Spectrometric Approaches in Peptide Research

Spectroscopic and spectrometric techniques provide detailed structural information about this compound and are used to confirm its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. mdpi.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the molecular structure. mdpi.comnih.gov

The ¹H NMR spectrum of this compound will show characteristic signals for the protons of the Fmoc group, the tert-butyl group, and the cysteine backbone. The aromatic protons of the fluorenyl group typically appear in the downfield region of the spectrum. The protons of the tert-butyl group will appear as a distinct singlet in the upfield region. scienceopen.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, confirming the presence of all structural components. scienceopen.complos.orgresearchgate.net NMR is invaluable for verifying the successful synthesis of the compound and for identifying any structural isomers or impurities. acs.org

Table 2: Key Functional Groups and Expected NMR Chemical Shifts for this compound

| Functional Group | Type of NMR | Expected Chemical Shift Range (ppm) | Source |

| Fmoc Aromatic Protons | ¹H NMR | ~7.3 - 7.8 | scienceopen.com |

| tert-Butyl Protons | ¹H NMR | ~1.4 | scienceopen.com |

| Fmoc Aromatic Carbons | ¹³C NMR | ~120 - 145 | scienceopen.com |

| tert-Butyl Carbons | ¹³C NMR | ~28-30 | scienceopen.com |

| Cysteine α-Carbon | ¹³C NMR | ~55 | plos.orgresearchgate.net |

| Cysteine β-Carbon | ¹³C NMR | ~30-40 | plos.orgresearchgate.net |

Infrared (IR) Spectroscopy for Monitoring Key Functional Groups in Synthesis

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the presence of key functional groups in this compound and for following the progress of reactions in solid-phase peptide synthesis. irdg.orgnih.gov The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. thermofisher.com These include the N-H stretching of the carbamate (B1207046), the C=O stretching of the carbamate and carboxylic acid, and the C-H stretches of the aromatic and aliphatic groups. researchgate.netuc.edu The presence and position of these bands can confirm the identity of the compound. sigmaaldrich.com During SPPS, IR spectroscopy can be used to monitor the disappearance of the Fmoc group's characteristic bands upon deprotection and the appearance of the amide bond signal after coupling. irdg.orggoogle.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Source |

| N-H (Carbamate) | Stretch | 3550-3060 | uc.edu |